molecular formula C21H16N4O3 B11476122 N-{2-[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]phenyl}pyridine-4-carboxamide

N-{2-[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]phenyl}pyridine-4-carboxamide

Cat. No.: B11476122
M. Wt: 372.4 g/mol
InChI Key: PFUUQZCNYAUNCT-UHFFFAOYSA-N
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Description

N-{2-[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]phenyl}pyridine-4-carboxamide is a complex organic compound featuring a 1,2,4-oxadiazole ring, a phenyl group, and a pyridine carboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]phenyl}pyridine-4-carboxamide typically involves the formation of the 1,2,4-oxadiazole ring through the reaction of amidoximes with carboxylic acid derivatives under basic conditions . The phenoxymethyl group is introduced via nucleophilic substitution reactions, while the pyridine carboxamide moiety is incorporated through amide bond formation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-{2-[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]phenyl}pyridine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The phenoxymethyl group can be oxidized to form phenoxyacetic acid derivatives.

    Reduction: The oxadiazole ring can be reduced under specific conditions to yield amine derivatives.

    Substitution: The phenyl and pyridine rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products

The major products formed from these reactions include various substituted phenyl and pyridine derivatives, as well as modified oxadiazole compounds.

Scientific Research Applications

N-{2-[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]phenyl}pyridine-4-carboxamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of N-{2-[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]phenyl}pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. The oxadiazole ring can interact with enzymes and receptors, modulating their activity. The phenyl and pyridine groups can enhance the compound’s binding affinity and specificity towards these targets, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Oxadiazole Derivatives: Compounds with similar oxadiazole rings but different substituents.

    Phenylpyridine Carboxamides: Compounds with similar phenyl and pyridine carboxamide structures but lacking the oxadiazole ring.

Uniqueness

N-{2-[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]phenyl}pyridine-4-carboxamide is unique due to the combination of the oxadiazole ring, phenyl group, and pyridine carboxamide moiety. This unique structure imparts specific chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C21H16N4O3

Molecular Weight

372.4 g/mol

IUPAC Name

N-[2-[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]phenyl]pyridine-4-carboxamide

InChI

InChI=1S/C21H16N4O3/c26-20(15-10-12-22-13-11-15)23-18-9-5-4-8-17(18)21-24-19(25-28-21)14-27-16-6-2-1-3-7-16/h1-13H,14H2,(H,23,26)

InChI Key

PFUUQZCNYAUNCT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OCC2=NOC(=N2)C3=CC=CC=C3NC(=O)C4=CC=NC=C4

Origin of Product

United States

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